![molecular formula C9H6ClF3O2 B1586766 5-Chloro-2-(trifluoromethyl)phenylacetic acid CAS No. 261763-25-1](/img/structure/B1586766.png)
5-Chloro-2-(trifluoromethyl)phenylacetic acid
Overview
Description
5-Chloro-2-(trifluoromethyl)phenylacetic acid is a unique chemical provided to early discovery researchers . It has a molecular weight of 238.59 . The SMILES string is OC(=O)Cc1cc(Cl)ccc1C(F)(F)F .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethyl)phenylacetic acid is 1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethyl)phenylacetic acid is a solid-crystal substance . It has a boiling point of 117-119°C . The compound is stored at ambient temperature .Scientific Research Applications
Synthesis of Substances
This compound is used in the synthesis of various substances . The trifluoromethyl group in the compound can be used to introduce fluorine atoms into other molecules, which can enhance their properties such as stability, reactivity, and biological activity .
Pharmaceutical Research
The trifluoromethyl group in this compound has been used in the development of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots, and are used in the treatment of thrombosis and other clot-related disorders .
Development of Lipoxygenase Inhibitors
Lipoxygenases are enzymes that are involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes, which are inflammatory mediators. This compound has been used in the synthesis of lipoxygenase inhibitors , which can be used in the treatment of inflammatory diseases.
Enhancement of Drug Potency
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This shows the potential of this compound in enhancing the potency of drugs.
Benzylic Position Reactions
This compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The products of these reactions can have various applications in organic synthesis and medicinal chemistry .
Synthesis of Carboxylic Acid Functional Groups
This compound can be oxidized to form a carboxylic acid functional group . Carboxylic acids are widely used in the production of polymers, pharmaceuticals, and other chemical products .
Safety and Hazards
properties
IUPAC Name |
2-[5-chloro-2-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-6-1-2-7(9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINCGCMLTQDEJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380784 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethyl)phenylacetic acid | |
CAS RN |
261763-25-1 | |
Record name | 5-Chloro-2-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261763-25-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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